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Compound Name: 1-Bromo-2,2-dimethylpropane

Cat. No.: B145997 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The neopentyl group, systematically known as the 2,2-dimethylpropyl group, is a sterically

demanding alkyl substituent with the chemical formula (CH₃)₃CCH₂–. Its unique structural

feature, a quaternary carbon atom adjacent to a methylene group, imparts significant steric

hindrance that profoundly influences the reactivity, stability, and physicochemical properties of

molecules in which it is incorporated. This technical guide provides a comprehensive overview

of the neopentyl group, including its synthesis, physical and chemical properties, characteristic

reactions, and its strategic applications in medicinal chemistry and drug design.

Core Properties of the Neopentyl Group
The defining characteristic of the neopentyl group is its bulkiness. This steric hindrance is a

consequence of the tert-butyl group attached to the methylene carbon, which effectively shields

this position from external reagents. This steric bulk governs many of the group's properties

and is a key consideration in its synthetic applications.

Physical and Spectroscopic Properties
The compact and highly branched structure of the neopentyl group affects the physical

properties of the parent compounds, such as boiling and melting points. For instance,

neopentane is a gas at room temperature, while its less branched isomer, n-pentane, is a

liquid.[1] The high symmetry of the neopentyl group often leads to a higher melting point

compared to its less symmetrical isomers.[1]
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Spectroscopically, the neopentyl group gives rise to characteristic signals in NMR spectra. The

nine protons of the three methyl groups typically appear as a sharp singlet in ¹H NMR, while the

two protons of the methylene group also produce a singlet, unless coupled to a neighboring

stereocenter.

Table 1: Physical and Spectroscopic Data for Selected Neopentyl Compounds

Compoun
d Name

Structure
Molecular
Weight (
g/mol )

Boiling
Point (°C)

Melting
Point (°C)

¹H NMR
(CDCl₃, δ
ppm)

¹³C NMR
(CDCl₃, δ
ppm)

Neopentan

e
(CH₃)₄C 72.15 9.5[2] -16.6[2]

0.92 (s,

12H)

31.5 (CH₃),

27.9 (C)

Neopentyl

Alcohol

(CH₃)₃CCH

₂OH
88.15 113-114[3] 52-56[3]

3.30 (s,

2H), 0.93

(s, 9H)

72.9 (CH₂),

31.8 (C),

26.4 (CH₃)

[4]

Neopentyl

Bromide

(CH₃)₃CCH

₂Br
151.06 105-106 -

3.15 (s,

2H), 1.05

(s, 9H)

45.9 (CH₂),

32.7 (C),

27.4 (CH₃)

Pivalic Acid
(CH₃)₃CC

OOH
102.13 163-164 33-35

1.25 (s,

9H)

185.2

(COOH),

38.8 (C),

27.2 (CH₃)

[5]

Neopentyl

Acetate

(CH₃)₃CCH

₂OCOCH₃
130.18 124-125 -

3.80 (s,

2H), 2.05

(s, 3H),

0.95 (s,

9H)

171.2

(C=O),

70.0 (CH₂),

31.7 (C),

26.3 (CH₃),

21.0 (CH₃)

[6]

Steric Parameters
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The steric influence of the neopentyl group can be quantified using various parameters, such

as Taft's steric parameter (Eₛ) and Charton's steric parameter (ν). These values are crucial in

quantitative structure-activity relationship (QSAR) studies.

Table 2: Steric and Electronic Parameters of the Neopentyl Group

Parameter Description Value

Taft Steric Parameter (Eₛ)
Quantifies the steric effect of a

substituent.
-1.74

Charton's Steric Parameter (ν)
Based on the van der Waals

radii of the substituent.
1.24

Synthesis of Neopentyl-Containing Compounds
The synthesis of compounds bearing a neopentyl group often requires careful consideration of

the steric hindrance it imposes.

Synthesis of Neopentyl Alcohol
Neopentyl alcohol is a key starting material for the introduction of the neopentyl group. One

common industrial synthesis involves the hydroperoxidation of diisobutylene followed by an

acid-catalyzed rearrangement.[7][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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